Isobutyl o-tolylcarbamate
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Overview
Description
Isobutyl o-tolylcarbamate, also known as carbamic acid, N-(2-methylphenyl)-, 2-methylpropyl ester, is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This compound is part of the carbamate family, which is known for its diverse applications in various fields, including agriculture, pharmaceuticals, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutyl o-tolylcarbamate can be synthesized through several methods. One common approach involves the reaction of an amine with carbon dioxide and halides in the presence of a base such as cesium carbonate and a phase-transfer catalyst like tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times . Another method involves the reaction of an aromatic carboxylic acid with di-tert-butyl dicarbonate or a chloroformate and sodium azide, followed by a Curtius rearrangement to form an isocyanate derivative, which is then trapped by an alkoxide or an amine to form the carbamate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Isobutyl o-tolylcarbamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Isobutyl o-tolylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Mechanism of Action
The mechanism of action of isobutyl o-tolylcarbamate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by forming stable carbamate-enzyme complexes, thereby blocking the active sites and preventing substrate binding. This mechanism is similar to other carbamate compounds, which are known to inhibit cholinesterase enzymes .
Comparison with Similar Compounds
Isobutyl o-tolylcarbamate can be compared with other carbamate compounds such as:
- Methyl carbamate
- Ethyl carbamate
- Propyl carbamate
Uniqueness: this compound is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its isobutyl group provides steric hindrance, affecting its reactivity and interaction with other molecules. This makes it particularly useful in applications where selective inhibition or stabilization is required .
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-methylpropyl N-(2-methylphenyl)carbamate |
InChI |
InChI=1S/C12H17NO2/c1-9(2)8-15-12(14)13-11-7-5-4-6-10(11)3/h4-7,9H,8H2,1-3H3,(H,13,14) |
InChI Key |
KGGPXIPTGNJCMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)OCC(C)C |
Origin of Product |
United States |
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